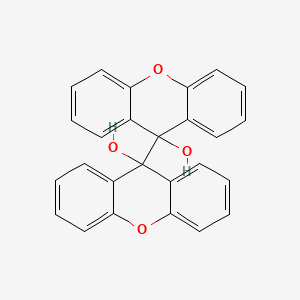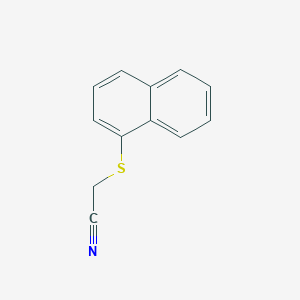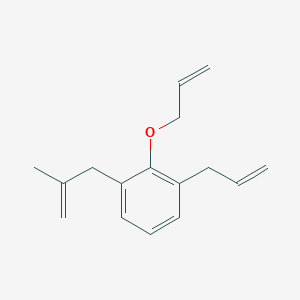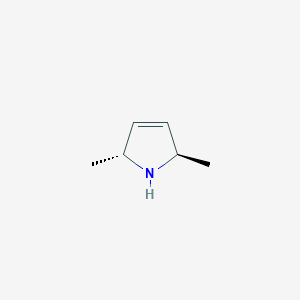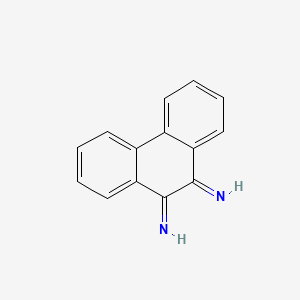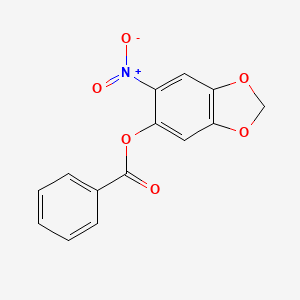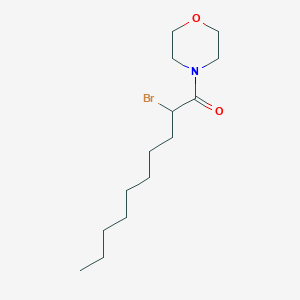
Uranium diboride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uranium diboride, also known as uranium boride, is a compound consisting of uranium and boron with the chemical formula UB₂. It is a very stable glassy boride material that is insoluble in water. This compound is being explored for various applications, including its use in high entropy alloys, immobilization of uranium-based radioactive waste, and as a potential nuclear fuel material due to its high density and thermal conductivity .
Preparation Methods
Uranium diboride can be synthesized through several methods:
Borocarbothermic Reduction: This method involves the reduction of uranium dioxide (UO₂) with boron carbide (B₄C), carbon ©, and diboron trioxide (B₂O₃). The reaction is typically carried out in a vacuum furnace at temperatures up to 1800°C.
Direct Reactive Melting: This method involves the direct melting of boron and uranium.
Chemical Reactions Analysis
Uranium diboride undergoes various chemical reactions, including:
Oxidation: When exposed to flowing air atmospheres, this compound oxidizes to form this compound oxide (UB₂O₆).
Common reagents used in these reactions include boron carbide, carbon, and diboron trioxide. The major products formed from these reactions are this compound oxide and other uranium-boron compounds.
Scientific Research Applications
Uranium diboride has several scientific research applications:
Nuclear Fuel: Due to its high thermal conductivity and uranium density, this compound is being considered as a component for advanced technology fuel (ATF) concepts.
Radioactive Waste Immobilization: This compound is explored as a method for immobilizing uranium-based radioactive waste, rendering it safe for long-term storage.
High Entropy Alloys: It is being investigated as an ingredient in high entropy alloys due to its stability and thermal properties.
Mechanism of Action
The mechanism by which uranium diboride exerts its effects is primarily related to its high thermal conductivity and stability. In nuclear fuel applications, it enhances the thermal conductivity of the fuel matrix, allowing for better heat dissipation. The molecular targets and pathways involved include the interaction of uranium and boron atoms, which form a stable boride structure that can withstand high temperatures and oxidative environments .
Comparison with Similar Compounds
Uranium diboride can be compared with other uranium borides such as uranium tetraboride (UB₄) and uranium dodecaboride (UB₁₂). These compounds share similar properties but differ in their boron content and structural stability. This compound is unique due to its balance of high thermal conductivity and stability, making it a promising candidate for nuclear fuel applications .
Similar compounds include:
- Uranium Tetraboride (UB₄)
- Uranium Dodecaboride (UB₁₂)
- Uranium Carbide (UC)
- Uranium Mononitride (UN)
Each of these compounds has distinct properties that make them suitable for various applications in the nuclear industry.
Properties
CAS No. |
12007-36-2 |
|---|---|
Molecular Formula |
B2U |
Molecular Weight |
259.66 g/mol |
IUPAC Name |
bis(boranylidyne)uranium |
InChI |
InChI=1S/2B.U |
InChI Key |
QPXOIGGWJBMJIH-UHFFFAOYSA-N |
Canonical SMILES |
B#[U]#B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Chloroethyl)sulfanyl][1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14725366.png)

